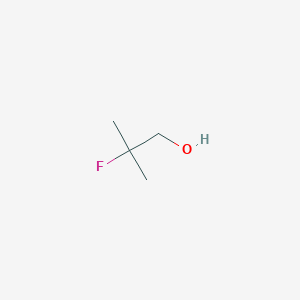

2-Fluoro-2-methylpropan-1-ol

Description

2-Fluoro-2-methylpropan-1-ol (CAS 3109-99-7) is a fluorinated primary alcohol with the molecular formula C₄H₉FO and a molecular weight of 92.11 g/mol. It is a colorless to white liquid with a density of 0.9 ± 0.1 g/cm³ and a boiling point of 101.9 ± 10.0 °C at 760 mmHg . The fluorine atom at the β-position introduces unique electronic effects, influencing its physicochemical properties, such as acidity and hydrogen-bonding capacity. This compound is primarily used in pharmaceutical and chemical research, with suppliers like TRC, ChemScene, and AK Scientific offering it at purities ≥97% .

Properties

IUPAC Name |

2-fluoro-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDNMKWCOYVVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456030 | |

| Record name | 2-Fluoro-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-99-7 | |

| Record name | 2-Fluoro-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

2-Fluoro-2-methylpropan-1-ol serves as a crucial building block in organic synthesis:

- Synthesis of Ethers and Esters: It participates in nucleophilic substitution reactions where the fluorine atom can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions: Capable of being oxidized to form aldehydes or ketones and reduced to yield fluorinated alcohols.

Biology

The compound has potential applications in biofuel production:

- Biofuel Conversion: Research indicates its role in converting glucose to isobutanol, which is a valuable biofuel.

Medicine

In medicinal chemistry, this compound is investigated for:

- Fluorinated Pharmaceuticals: Its structure makes it suitable for synthesizing various fluorinated drugs, enhancing pharmacological properties .

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus .

Industry

The compound finds applications in:

- Manufacture of Perfumes and Dyes: Its unique chemical properties allow it to be utilized in creating fragrances and colorants.

Case Study 1: Antimicrobial Potential

Research conducted on various fluorinated alcohols demonstrated that this compound derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as an antimicrobial agent, paving the way for further pharmaceutical exploration .

Case Study 2: Biofuel Production

In a recent investigation, the conversion efficiency of glucose to isobutanol using this compound was analyzed. The results indicated a promising yield, suggesting that this compound could play a significant role in developing sustainable biofuels.

Mechanism of Action

The mechanism of action of 2-fluoro-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methylpropan-1-ol (Isobutyl Alcohol)

- Molecular Formula : C₄H₁₀O

- Boiling Point : ~108 °C

- Key Differences :

- The absence of fluorine in isobutyl alcohol results in weaker electronegativity at the β-carbon, leading to higher boiling points compared to 2-fluoro-2-methylpropan-1-ol (101.9 °C vs. ~108 °C).

- Toxicity : Both compounds share similar acute toxicity profiles (e.g., irritation to eyes/skin), but fluorinated alcohols may exhibit distinct metabolic pathways due to fluorine’s stability .

1-Chloro-2-methyl-2-propanol

- Molecular Formula : C₄H₉ClO

- Boiling Point: Not explicitly stated, but chlorine’s larger atomic radius likely increases boiling point relative to the fluoro analog.

- Key Differences: Reactivity: The chlorine substituent enhances electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the fluoro derivative . Toxicity: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate decontamination), suggesting higher acute hazards than this compound .

2-Methyl-2-(methylamino)propan-1-ol

- Molecular Formula: C₅H₁₃NO

- Molecular Weight : 103.17 g/mol

- Key Differences: Functionality: The methylamino group introduces basicity, enabling participation in acid-base reactions, unlike the neutral -OH group in this compound. Applications: Used in synthetic chemistry as a chiral auxiliary, whereas the fluoro compound is more common in fluorinated intermediate synthesis .

2-Methyl-2-sulfanylpropan-1-ol

- Molecular Formula : C₄H₁₀OS

- Key Differences :

Physicochemical and Toxicological Data Comparison

| Property | This compound | 2-Methylpropan-1-ol | 1-Chloro-2-methyl-2-propanol |

|---|---|---|---|

| Molecular Formula | C₄H₉FO | C₄H₁₀O | C₄H₉ClO |

| Molecular Weight (g/mol) | 92.11 | 74.12 | 108.57 |

| Boiling Point (°C) | 101.9 ± 10.0 | ~108 | Not Reported |

| Density (g/cm³) | 0.9 ± 0.1 | 0.802 | ~1.1 (estimated) |

| Key Hazard | Irritant | Irritant | Severe skin/eye irritation |

| Primary Use | Pharmaceutical research | Solvent, flavoring | Chemical intermediate |

Discussion of Structural and Functional Impacts

- Fluorine vs. Chlorine : Fluorine’s electronegativity reduces electron density at the β-carbon, decreasing boiling point and increasing acidity relative to chlorine analogs. This makes this compound more volatile but less reactive in substitution reactions .

- Amino vs. Hydroxyl Groups: The amino group in 2-methyl-2-(methylamino)propan-1-ol introduces basicity, expanding its utility in catalysis and chiral synthesis compared to the fluorinated alcohol’s role as a polar intermediate .

Biological Activity

2-Fluoro-2-methylpropan-1-ol, a β-fluorinated alcohol, has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is notable for its unique structural properties, which influence its reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound is characterized by the presence of a fluorine atom attached to a tertiary carbon, which contributes to its distinctive chemical reactivity. The compound can participate in several types of reactions:

- Oxidation : It can be oxidized to form aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : The compound can be reduced to yield various fluorinated alcohols using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles in reactions facilitated by bases like sodium hydroxide.

Antimicrobial Potential

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various fluorinated compounds, it was found that derivatives of 2-fluoro alcohols demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed promising results in inhibiting the growth of Staphylococcus aureus and other pathogens .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed through various assays. In tests involving marine crustaceans such as Artemia salina, the compound displayed cytotoxic effects with an LC50 value indicating moderate toxicity. This suggests potential applications in pest control or as a biocidal agent .

Study on Fluorinated Alcohols

A study focused on the synthesis and biological evaluation of fluorinated alcohols, including this compound, demonstrated that these compounds possess varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were significantly more effective than their non-fluorinated counterparts .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 25 | Antibacterial |

| Reference Compound | 50 | Antibacterial |

Synthesis and Applications in Pharmaceuticals

The synthesis of this compound has been explored for its utility in developing fluorinated pharmaceuticals. Its role as an intermediate in synthesizing various bioactive compounds has been highlighted in several studies, suggesting its importance in drug development processes .

Environmental Impact and Safety

While the biological activities of this compound are promising, considerations regarding environmental impact and safety are crucial. Fluorinated compounds can exhibit persistent characteristics in the environment, raising concerns about bioaccumulation and toxicity to non-target organisms. Research into the environmental fate of such compounds is essential for assessing their safety profiles .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-2-methylpropan-1-ol, and how do they influence experimental design?

- Answer : The compound (CAS 3109-99-7) has a molecular formula of C₄H₉FO and a molecular weight of 104.11 g/mol. Its fluorinated tertiary alcohol structure introduces polarity and hydrogen-bonding capabilities, impacting solubility in organic solvents (e.g., DMSO, ethanol) and aqueous systems. Researchers should note its boiling point (~216.4°C estimated) and density (~1.2 g/cm³) for distillation and reaction stoichiometry. The fluorine atom induces electron-withdrawing effects, which may stabilize intermediates in nucleophilic substitutions .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Expect splitting patterns due to coupling with fluorine (²J/³J couplings). For example, the -CH₂OH group may show splitting in ¹H NMR (~δ 3.5-4.0 ppm) due to adjacent fluorine.

- ¹⁹F NMR : A singlet near δ -220 to -230 ppm (depending on solvent) confirms the fluorine environment.

- GC-MS : Use polar columns (e.g., DB-WAX) to resolve volatile impurities. The molecular ion peak (m/z 104) and fragmentation patterns (e.g., loss of H₂O or HF) should be analyzed.

- IR Spectroscopy : Look for O-H stretching (~3200-3600 cm⁻¹) and C-F stretching (~1000-1100 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic HF upon decomposition. Store at -20°C for long-term stability, and avoid contact with strong bases or oxidizers. Waste must be neutralized with calcium carbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in acid-catalyzed dehydration?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barriers for forming carbocation intermediates. The fluorine atom stabilizes adjacent carbocations via hyperconjugation, favoring elimination pathways to form alkenes (e.g., 2-fluoro-2-methylpropene). Compare with non-fluorinated analogs to quantify fluorine’s electronic effects .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

- Answer : Discrepancies in yields (e.g., 40-75%) may arise from competing side reactions (e.g., over-fluorination or ether formation). Kinetic studies under varying temperatures and fluorinating agents (e.g., DAST vs. Deoxo-Fluor) can identify optimal conditions. Monitor intermediates via in-situ ¹⁹F NMR to track reaction progress .

Q. How does fluorination impact the hydrogen-bonding network of this compound in solvent mixtures?

- Answer : Molecular dynamics simulations reveal that fluorine reduces the compound’s ability to act as a hydrogen-bond donor compared to non-fluorinated alcohols. This alters solvation dynamics in polar aprotic solvents (e.g., DMF), affecting reaction rates in SN1/SN2 mechanisms. Experimental validation via Kamlet-Taft solvent parameters is recommended .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be enhanced?

- Answer : The compound’s chiral center (if resolved) can act as a ligand or co-solvent in asymmetric hydrogenation. Enantioselective synthesis via enzymatic resolution (e.g., lipase-catalyzed acetylation) or chiral auxiliaries (e.g., Evans oxazolidinones) may improve ee (enantiomeric excess). X-ray crystallography of metal-ligand complexes can guide optimization .

Methodological Guidelines

-

Synthetic Routes :

- Fluorination of 2-Methyl-2-propanol : Use DAST (Diethylaminosulfur trifluoride) in anhydrous dichloromethane at -78°C to minimize side reactions. Quench with NaHCO₃ to neutralize HF byproducts .

- Grignard Reaction : React fluoroacetone with methylmagnesium bromide, followed by careful hydrolysis.

-

Data Interpretation :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to confirm mechanisms.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for applications in high-temperature reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.